![molecular formula C17H15N3O2S B2895301 1,3-Benzothiazol-6-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone CAS No. 2380009-00-5](/img/structure/B2895301.png)
1,3-Benzothiazol-6-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
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Overview
Description
1,3-Benzothiazol-6-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound that contains a benzothiazole ring and a pyridine ring. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-6-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone is not fully understood. However, it has been suggested that the compound acts by inhibiting enzymes involved in cell growth and proliferation. It has also been suggested that the compound may interact with cell membranes and affect their function.
Biochemical and Physiological Effects:
1,3-Benzothiazol-6-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has been found to have biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antitumor activity by inhibiting the growth and proliferation of cancer cells. In addition, the compound has anti-inflammatory activity by reducing the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1,3-Benzothiazol-6-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has good yield and purity. It has also been found to have a wide range of biological activities, making it useful for studying various biological processes. However, the compound has limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments.
Future Directions
There are several future directions for research on 1,3-Benzothiazol-6-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone. One direction is to study its mechanism of action in more detail to better understand how it affects biological processes. Another direction is to explore its potential applications in drug development, particularly for the treatment of microbial infections and cancer. Additionally, further studies could be conducted to optimize the synthesis method and improve the compound's stability and solubility for use in laboratory experiments.
Synthesis Methods
1,3-Benzothiazol-6-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has been synthesized using various methods. One method involves the reaction of 2-aminobenzothiazole with 3-(pyridin-3-yloxymethyl)azetidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS). The reaction yields the desired compound in good yield and purity.
Scientific Research Applications
1,3-Benzothiazol-6-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone has potential applications in scientific research. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. It has been found to have antimicrobial, antitumor, and anti-inflammatory activities.
properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(13-3-4-15-16(6-13)23-11-19-15)20-8-12(9-20)10-22-14-2-1-5-18-7-14/h1-7,11-12H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZZRPCDWIFZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)COC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-1,3-benzothiazole |
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